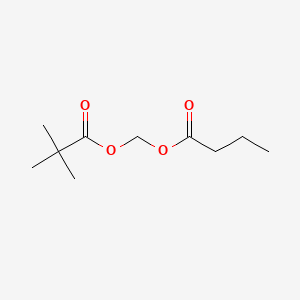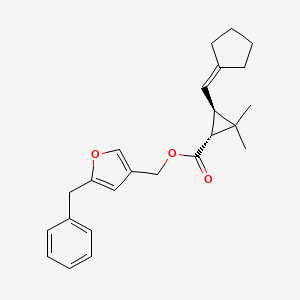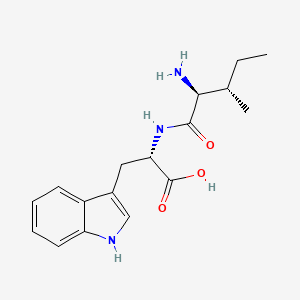
Isoleucyl-Tryptophan
Descripción general
Descripción
BNC210, también conocido como IW-2143 durante su tiempo bajo licencia a Ironwood Pharmaceuticals, es un fármaco ansiolítico desarrollado por Bionomics Limited. Actúa mediante la modulación alostérica negativa del receptor nicotínico de acetilcolina alfa-7. Actualmente se está investigando BNC210 para el tratamiento del trastorno de estrés postraumático y ha demostrado una reducción clínicamente significativa de la ansiedad tanto en modelos animales como en ensayos de fase I .
Aplicaciones Científicas De Investigación
BNC210 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: BNC210 se utiliza como compuesto modelo en estudios que involucran la síntesis y modificación de péptidos.
Biología: BNC210 se estudia por sus efectos sobre el receptor nicotínico de acetilcolina alfa-7 y su posible papel en la modulación de la actividad neuronal.
Medicina: BNC210 se está investigando por su potencial para tratar trastornos de ansiedad, trastorno de estrés postraumático y otras afecciones neuropsiquiátricas. .
Mecanismo De Acción
BNC210 ejerce sus efectos a través de la modulación alostérica negativa del receptor nicotínico de acetilcolina alfa-7. Este mecanismo implica la unión a un sitio en el receptor que es distinto del sitio activo, lo que lleva a una disminución de la actividad del receptor. Los objetivos moleculares y las vías involucradas incluyen la modulación de la señalización colinérgica, que juega un papel crucial en las respuestas de ansiedad y estrés .
Safety and Hazards
Direcciones Futuras
The future directions of Isoleucyl-Tryptophan research involve its potential use in treating various diseases. For instance, two isoacceptor tRNAs that decode synonymous codons become modulated in opposing directions during breast cancer progression . Also, the development of new peptide-based drugs, which are used in various medical areas, is a rapidly emerging direction in pharmaceutical science and practice .
Análisis Bioquímico
Biochemical Properties
Isoleucyl-Tryptophan is synthesized by the enzyme α-amino acid ester hydrolase (AEH) from isoleucyl methyl ester and tryptophan . The enzyme has wide substrate specificity and maximal activity at pH 9.0 and 30 °C . The synthesis of this compound has been observed in Stenotrophomonas maltophilia, a bacterium that produces AEH .
Cellular Effects
This compound, as BNC210, acts as a negative allosteric modulator of the α7-nicotinic acetylcholine receptor . This modulation has been associated with anxiolytic effects in both animal models and Phase I trials . It is devoid of significant sedation or memory-impairing side effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the α7-nicotinic acetylcholine receptor, where it acts as a negative allosteric modulator . This means that it binds to a site different from the traditional nicotine binding site and decreases the activity of the ligand-gated ion channel .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. The effects of BNC210, a form of this compound, have been studied. BNC210 has demonstrated clinically significant anxiety reduction in both animal models and in Phase I trials .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. Bnc210, a form of this compound, has been studied in animal models. It has shown to be effective in reducing anxiety without significant sedation or memory-impairing side effects .
Metabolic Pathways
This compound is part of the dipeptide synthesis pathway, where it is synthesized from isoleucyl methyl ester and tryptophan by the enzyme α-amino acid ester hydrolase . Tryptophan, one of the components of this compound, is metabolized via the kynurenine and serotonin pathways in mammalian cells .
Transport and Distribution
Bnc210, a form of this compound, is rapidly absorbed and reaches close to maximal concentrations in the blood in approximately one hour .
Subcellular Localization
It is known that the α7-nicotinic acetylcholine receptor, which this compound modulates, is located in the cell membrane . Therefore, it can be inferred that this compound may also localize to the cell membrane to exert its effects.
Métodos De Preparación
La preparación de BNC210 implica rutas sintéticas que incluyen el uso de L-isoleucil y L-triptófano como materiales de partida. Las condiciones de reacción suelen implicar la formación de enlaces peptídicos entre estos aminoácidos. Los métodos de producción industrial de BNC210 no están ampliamente detallados en la literatura, pero probablemente implican técnicas estándar de síntesis de péptidos, incluida la síntesis de péptidos en fase sólida y la síntesis en fase de solución .
Análisis De Reacciones Químicas
BNC210 experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción que involucran BNC210 no se reportan comúnmente.
Sustitución: BNC210 puede participar en reacciones de sustitución, particularmente involucrando la modificación de sus enlaces peptídicos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes y reductores estándar, así como reactivos de acoplamiento de péptidos. Los principales productos formados a partir de estas reacciones dependen de las modificaciones específicas realizadas a la molécula de BNC210 .
Comparación Con Compuestos Similares
BNC210 es único en su mecanismo de acción en comparación con otros compuestos ansiolíticos. Los compuestos similares incluyen:
Diazepam: Una benzodiazepina que actúa como modulador alostérico positivo del receptor del ácido gamma-aminobutírico.
Buspirona: Un agonista del receptor de serotonina utilizado para tratar el trastorno de ansiedad generalizada.
Pregabalina: Un gabapentinoides que modula los canales de calcio para ejercer efectos ansiolíticos.
La singularidad de BNC210 radica en su capacidad para modular el receptor nicotínico de acetilcolina alfa-7 sin causar sedación o dependencia significativas, que son efectos secundarios comunes de otros ansiolíticos .
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-10(2)15(18)16(21)20-14(17(22)23)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9-10,14-15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRPESWOSNFUCJ-LKTVYLICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101029559 | |
| Record name | L-Isoleucyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101029559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13589-06-5 | |
| Record name | L-Isoleucyl-L-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013589065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Isoleucyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101029559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ISOLEUCYL-L-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY4YUP87RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



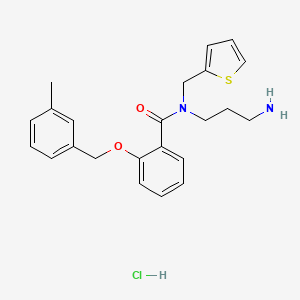
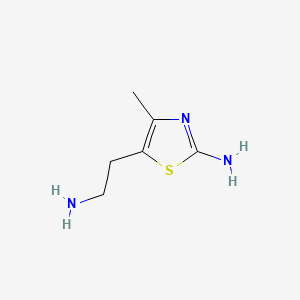


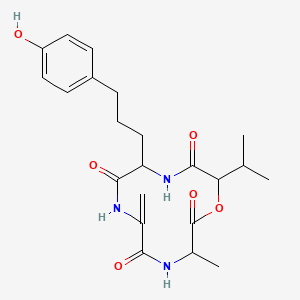
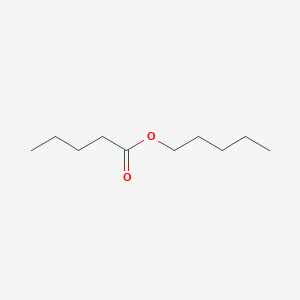
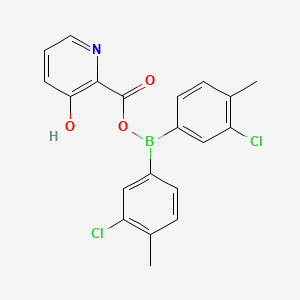

![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
